molecular formula C9H17NOS B7513549 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone

1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone

Cat. No. B7513549
M. Wt: 187.30 g/mol
InChI Key: QQGZOUWVBUETGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone, also known as MPTM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a unique structure that makes it a promising candidate for various applications, including drug discovery and development.

Mechanism of Action

1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone has been shown to act as an inhibitor of various enzymes and receptors. Its mechanism of action involves binding to the active site of the target protein, preventing its normal function. This inhibition can lead to a variety of effects, depending on the target protein. For example, inhibition of an enzyme involved in cancer cell growth can lead to decreased proliferation and increased cell death.
Biochemical and Physiological Effects:
1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone has been shown to have a variety of biochemical and physiological effects. These effects are largely dependent on the target protein and the specific mechanism of action. For example, inhibition of an enzyme involved in the synthesis of a neurotransmitter can lead to altered neurotransmitter levels and changes in behavior. Similarly, inhibition of a receptor involved in pain signaling can lead to decreased pain perception.

Advantages and Limitations for Lab Experiments

1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone has several advantages for use in lab experiments. It is a relatively small and stable compound, making it easy to handle and store. Additionally, its versatility as an inhibitor of various targets makes it a useful tool for a variety of experiments. However, 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone also has limitations. Its potency can vary depending on the target protein, and its effects can be difficult to interpret without additional experiments.

Future Directions

There are several future directions for 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone research. One area of interest is the development of 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanisms of action of 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone and its effects on various targets. Finally, 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone could be used as a tool for studying the roles of various proteins in biological processes.

Synthesis Methods

The synthesis of 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone involves the reaction between 4-methylpiperidine and 2-methylsulfonyl ethanone in the presence of a catalyst such as palladium on carbon. The reaction yields 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone as a white solid in high purity. This method has been extensively studied and optimized, making it a reliable and efficient way to produce 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone.

Scientific Research Applications

1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone has been studied for its potential use in drug discovery and development. It has been shown to have activity against a variety of targets, including enzymes and receptors, making it a versatile compound for drug screening assays. 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone has also been studied for its potential use in treating various diseases, including cancer and Alzheimer's disease. Additionally, 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone has been used as a tool compound for studying the mechanisms of various biological processes.

properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-methylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NOS/c1-8-3-5-10(6-4-8)9(11)7-12-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGZOUWVBUETGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone

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